molecular formula C25H23N3O3S2 B2757236 3-(3,5-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1260918-32-8

3-(3,5-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2757236
CAS No.: 1260918-32-8
M. Wt: 477.6
InChI Key: BTKSIHIQXRWJEH-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidin-4(3H)-one derivative with a 3,5-dimethylphenyl group at position 3 and a sulfanyl-linked 2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl substituent at position 2.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-15-4-5-21-20(13-15)27(7-8-31-21)22(29)14-33-25-26-19-6-9-32-23(19)24(30)28(25)18-11-16(2)10-17(3)12-18/h4-6,9-13H,7-8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKSIHIQXRWJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=NC4=C(C(=O)N3C5=CC(=CC(=C5)C)C)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives are compared based on substituent diversity and scaffold modifications:

Compound Name Key Substituents Bioactivity/Notes Reference
Target Compound 3,5-Dimethylphenyl; 2-(6-methylbenzoxazin-4-yl)-2-oxoethyl sulfanyl Hypothesized kinase inhibition due to benzoxazine and thienopyrimidinone synergy
2-[(3,5-Dimethylisoxazol-4-yl)methyl]sulfanyl-5-(4-methylphenyl) analog 3,5-Dimethylisoxazole; 4-methylphenyl Anticancer activity (NCI-60 screening); moderate CYP3A4 inhibition
2-(Ethylsulfanyl)-3-(4-methoxyphenyl) tetrahydrocyclopenta-thienopyrimidinone Ethylsulfanyl; 4-methoxyphenyl; cyclopenta ring Enhanced solubility due to methoxy group; tested in cytotoxicity assays
2-Substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one Tetrahydrobenzo ring; variable aldehydes at position 2 Anti-tyrosinase activity (IC₅₀ = 3.8–12.4 µM); structure-activity relationship studied

Key Observations :

  • The benzoxazine substituent in the target compound may confer unique selectivity for neurotransmitter receptors or kinases compared to simpler aryl groups (e.g., 4-methylphenyl in ).
  • Sulfanyl-linked substituents generally improve metabolic stability but may reduce aqueous solubility compared to oxygen or nitrogen bridges .
Substituent Impact on Bioactivity
  • 3,5-Dimethylphenyl Group: Enhances lipophilicity and π-π stacking in hydrophobic binding pockets.
  • Benzoxazine Moiety: Found in neuraminidase inhibitors and serotonin antagonists, this group may broaden the target profile compared to compounds with isoxazole or morpholino substituents (e.g., ).

Bioactivity and Target Profiling

  • Kinase Inhibition : Analogous compounds inhibit Aurora kinases and CDKs due to ATP-binding site interactions.
  • Antimicrobial Activity : Sulfanyl-linked derivatives show moderate activity against Gram-positive bacteria (MIC = 8–32 µg/mL) .
  • Cytotoxicity : Substitutions at position 3 (e.g., 4-methoxyphenyl in ) correlate with reduced IC₅₀ values in MCF-7 and HeLa cells.

Physicochemical Properties

Property Target Compound 2-(Ethylsulfanyl) Analog 2-(Isoxazolyl) Analog
Molecular Weight ~540 g/mol (estimated) 428.5 g/mol 451.6 g/mol
logP (Predicted) 3.8–4.2 3.1 4.0
Aqueous Solubility Low (<10 µM) Moderate (50–100 µM) Low (<10 µM)
Metabolic Stability (t₁/₂) High (CYP3A4 resistant) Moderate Low

Notes:

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